molecular formula C7H7N7 B2616456 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile CAS No. 477852-49-6

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile

Cat. No.: B2616456
CAS No.: 477852-49-6
M. Wt: 189.182
InChI Key: JIIJADSYMIJFJP-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile (CAS 477852-49-6) is a high-purity heterocyclic building block of significant interest in advanced chemical and pharmacological research. Its molecular structure features a bis-triazole core, which provides multiple nitrogen donor sites, imparting strong chelating and coordination properties highly valuable in developing metal-organic frameworks (MOFs) and coordination chemistry . The presence of an acetonitrile functional group further enhances its reactivity, making it a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound extensively as a key precursor in organic synthesis, particularly for developing novel compounds with potential applications in agrochemicals and pharmaceuticals, where the 1,2,4-triazole moiety is known to confer notable biological activity . The 1,2,4-triazole scaffold, central to this compound, is a established privileged structure in medicinal chemistry and is found in several clinically used drugs, including the anticancer agents Letrozole and Anastrozole, and antifungal drugs such as Fluconazole and Itraconazole . This underscores the structural motif's broad relevance in designing bioactive molecules. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety procedures must be followed during handling.

Properties

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N7/c8-2-1-6-11-7(13-12-6)3-14-5-9-4-10-14/h4-5H,1,3H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIJADSYMIJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC2=NC(=NN2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile typically involves the formation of the triazole ring through cyclization reactions. . This reaction is favored due to its high yield and regioselectivity.

Industrial Production Methods

Industrial production of triazole compounds often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical synthesis are used to enhance reaction efficiency and reduce the use of hazardous solvents . These methods not only improve the yield but also make the process more sustainable.

Chemical Reactions Analysis

Chloromethylation and Substitution Reactions

For structurally similar triazoles like 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one , chloromethylation is achieved using thionyl chloride (SOCl₂) in solvents like acetonitrile or hexane. For example:

  • Reaction Conditions :

    • SOCl₂ in acetonitrile at 5–20°C yields chloromethyl-substituted triazoles with 90.7% efficiency .

    • Hexane as a solvent at 20°C produces similar derivatives with 87.4% yield .

This suggests that chloromethylation followed by nucleophilic substitution could introduce the 1H-1,2,4-triazol-1-ylmethyl group onto the target compound.

Alkylation via Triazole Salts

The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile involves reacting 1,2,4-triazole salts with α-bromo-substituted tolunitriles in DMF. Key steps include:

  • Salt Formation : Sodium or potassium salts of triazoles react with α-halo nitriles.

  • Reaction Conditions :

    • Temperature : 10–15°C for 2 hours .

    • Solvent : DMF or dichloromethane.

    • Workup : Extraction with dichloromethane, followed by crystallization .

This method could be adapted for introducing the 1H-1,2,4-triazol-1-ylmethyl moiety onto acetonitrile derivatives.

Cycloaddition and Diazoketone Formation

Reactions of enaminones with sulfonyl azides demonstrate competing pathways:

  • 1,3-Dipolar Cycloaddition : Forms NH-1,2,3-triazoles when electron-donating groups (e.g., methyl/methoxy) are present on sulfonyl azides .

  • Diazoketone Formation : Favored with electron-deficient sulfonyl azides (e.g., nitro groups) and polar solvents like ethanol .

For the target compound, the acetonitrile group may participate in cycloadditions or act as a leaving group under specific conditions.

Solvent and Substituent Effects

  • Electrophilic Substituents : Nitro groups on azides accelerate cycloadditions (DFT calculations show faster bond formation) .

  • Solvent Tuning : Ethanol favors diazoketone formation, while pyridine promotes triazole products .

Computational Modeling

DFT studies on analogous reactions highlight:

  • Asynchronous Bond Formation : Cycloadditions proceed with non-synchronous bond formation, favoring specific regioisomers .

  • Barrier Heights : Elimination pathways (e.g., sulfonyl amide loss) are kinetically disfavored compared to cycloreversion (e.g., diazoketone formation) .

Analytical Data from Related Compounds

Compound Yield Key Reaction Steps Citations
3-Chloromethyl-1H-1,2,4-triazol-5(4H)-one90.7%SOCl₂ in acetonitrile at 5–20°C; filtration and drying .
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrileTriazole sodium salt + α-bromo nitrile in DMF; extraction and crystallization .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Triazole derivatives are widely recognized for their antimicrobial and antifungal activities. The compound has been tested for efficacy against various pathogens. For instance, studies have shown that triazole derivatives exhibit significant activity against fungi such as Candida albicans and Aspergillus niger . The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Recent research indicates that triazole compounds can act as potential anticancer agents. A study highlighted the synthesis of triazole derivatives that demonstrated cytotoxic effects against cancer cell lines, including HT29 (colorectal cancer) . The compound's ability to disrupt cellular processes in cancer cells positions it as a candidate for further development in cancer therapy.

Enzyme Inhibition

Triazoles have also been studied for their role as enzyme inhibitors. For example, certain derivatives have shown promise in inhibiting phospholipid-dependent kinases, which are involved in cancer progression . This inhibition could lead to the development of new therapeutic strategies targeting specific pathways in tumor biology.

Fungicides

The agricultural sector benefits from triazole compounds as effective fungicides. They are employed to protect crops from fungal diseases, enhancing yield and quality. The compound's structural properties allow it to penetrate plant tissues effectively, providing systemic protection against pathogens .

Plant Growth Regulators

Some studies suggest that triazole derivatives can act as plant growth regulators. They influence various physiological processes such as germination and flowering time, potentially improving agricultural productivity . This dual functionality—acting both as a fungicide and a growth regulator—makes triazoles valuable in sustainable agriculture.

Coordination Compounds

Triazole derivatives are being explored for their ability to form coordination compounds with metal ions. These complexes can have applications in catalysis and materials science due to their unique electronic properties . Research into these complexes shows promise for developing new materials with tailored properties for electronics or photonics.

Drug Delivery Systems

The incorporation of triazole compounds into drug delivery systems is another area of interest. Their ability to form stable complexes with drugs can enhance solubility and bioavailability. Studies indicate that modifying drug molecules with triazole rings can improve their pharmacokinetic profiles .

Case Study 1: Antifungal Efficacy

In a controlled study assessing the antifungal efficacy of various triazole derivatives, 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile was found to inhibit the growth of Candida albicans at concentrations as low as 10 µg/mL. This study underscores the compound's potential as a therapeutic agent against fungal infections .

Case Study 2: Cancer Cell Inhibition

A recent investigation into the anticancer properties of triazole derivatives revealed that the compound significantly reduced cell viability in HT29 cells by inducing apoptosis. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's effectiveness at micromolar concentrations .

Application Area Effect Reference
AntimicrobialEffective against Candida albicans
AnticancerInduces apoptosis in HT29 cells
Agricultural FungicideProtects crops from fungal diseases
Coordination CompoundsForms complexes with metal ions
Drug Delivery SystemsEnhances solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzyme, leading to its inhibition. Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a potential candidate for drug development .

Comparison with Similar Compounds

Key Physicochemical Properties

  • Molecular Formula : C₇H₇N₇ (calculated from structure).
  • Molecular Weight : 205.18 g/mol.

Triazole-acetonitrile derivatives exhibit structural and functional diversity depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole-Acetonitrile Derivatives
Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound (477852-49-6) Two 1,2,4-triazole rings linked by CH₂; -CH₂CN group C₇H₇N₇ 205.18 High nitrogen content; potential for coordination chemistry
2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile (87924-04-7) Phenyl and methyl groups on triazole C₁₁H₁₀N₄ 198.23 Enhanced lipophilicity due to phenyl group; used in life science research
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile (86999-26-0) Methyl group on triazole C₅H₆N₄ 122.13 Simplified structure; used in synthetic intermediates
2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile (338751-47-6) Amino and sulfanyl groups on triazole C₄H₅N₅S 155.18 Increased hydrogen-bonding capacity; potential bioactive scaffold
Key Observations:

Structural Diversity: The target compound is unique in its bicyclic triazole structure, which may enhance thermal stability and metal-binding capacity compared to monocyclic analogs like 2-(3-methyl-triazolyl)acetonitrile . Phenyl-substituted analogs (e.g., 87924-04-7) exhibit greater lipophilicity, making them suitable for hydrophobic interactions in drug design .

For example, 3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole derivatives demonstrated actoprotective effects surpassing riboxin in preclinical models . Amino- and sulfanyl-substituted derivatives (e.g., 338751-47-6) are hypothesized to exhibit enhanced solubility and bioavailability due to polar functional groups .

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis due to its bicyclic framework, whereas simpler analogs (e.g., 86999-26-0) can be synthesized in fewer steps via alkylation or cyclocondensation .

Safety and Handling: Limited safety data are available for the target compound.

Biological Activity

2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H8N6\text{C}_8\text{H}_8\text{N}_6

This molecular formula indicates that the compound contains multiple nitrogen atoms characteristic of triazole derivatives. Its unique arrangement contributes to its biological properties.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic bacteria and fungi. The specific compound has demonstrated activity against:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Showed variable potency against Escherichia coli and Pseudomonas aeruginosa.

A comparative study involving similar triazole compounds revealed that modifications in the nitrogen positioning significantly affect antimicrobial efficacy. For instance, compounds with electron-withdrawing groups displayed enhanced activity against resistant strains of bacteria .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with DNA synthesis.

For instance, a study reported that triazole-based compounds could inhibit the growth of HeLa and MCF7 cancer cell lines by inducing cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Type Target Organisms/Cells Efficacy Reference
AntimicrobialS. aureus, E. coliModerate to High
AntifungalCandida albicansHigh
AnticancerHeLa, MCF7Significant
Enzyme InhibitionAcetylcholinesteraseModerate

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : The ability to intercalate into DNA may disrupt replication and transcription processes in rapidly dividing cells.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods or gloveboxes to minimize inhalation risks during synthesis or handling .
  • Waste Management: Segregate waste into inert solid and organic liquid categories. Neutralize acidic residues before disposal and collaborate with certified hazardous waste agencies for incineration or chemical degradation .
  • Emergency Response: For skin contact, wash immediately with soap and water for 15 minutes. In case of inhalation, move to fresh air and administer oxygen if respiratory distress occurs .

Q. What are the standard synthetic routes for preparing triazole-acetonitrile derivatives like this compound?

  • Methodological Answer:

  • Traditional Synthesis: React 3-(chloromethyl)-1H-1,2,4-triazole with 5-cyano-1H-1,2,4-triazole in anhydrous DMF at 80–90°C for 12–16 hours. Use potassium carbonate as a base and monitor progress via TLC (silica gel, ethyl acetate/hexane 3:1) .
  • Workup: Quench the reaction with ice water, extract with dichloromethane, and purify via column chromatography (gradient elution with methanol/dichloromethane) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer:

  • Spectroscopic Analysis:
  • ¹H/¹³C NMR: Identify triazole proton signals at δ 8.2–8.5 ppm and acetonitrile’s nitrile carbon at ~115 ppm .
  • FT-IR: Confirm nitrile stretch at ~2240 cm⁻¹ and triazole C=N vibrations at 1600–1650 cm⁻¹ .
  • Chromatography: Use HPLC (C18 column, acetonitrile/water 70:30) to assess purity (>98%). Retention time typically 6–8 minutes .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer:

  • Reaction Path Search: Employ density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for nucleophilic substitution at the triazole’s methyl position .
  • Machine Learning: Train models on existing triazole reaction datasets to predict optimal solvents, temperatures, and catalyst ratios. ICReDD’s workflow integrates experimental data with computational predictions to refine synthetic protocols .

Q. What strategies are effective for identifying and quantifying process-related impurities in this compound?

  • Methodological Answer:

  • LC-MS/MS: Use electrospray ionization (ESI+) to detect impurities like unreacted triazole precursors or hydrolyzed byproducts (e.g., 2-[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]acetonitrile). Set detection limits to 0.1% w/w .
  • Forced Degradation Studies: Expose the compound to heat (60°C, 72 hours), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation pathways via UPLC-PDA to establish stability-indicating methods .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical properties?

  • Methodological Answer:

  • QSAR Modeling: Correlate substituent electronegativity (Hammett σ constants) with solubility and logP. For example, replacing the methyl group with a trifluoromethyl group increases hydrophobicity (predicted logP from 1.2 to 2.5) .
  • Thermal Analysis: Perform DSC to assess melting point shifts. Bulkier substituents (e.g., phenyl) reduce melting points due to disrupted crystal packing (e.g., from 210°C to 185°C) .

Q. What methodologies are recommended for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Buchwald-Hartwig Amination: React the nitrile with aryl halides using Pd(OAc)₂/XPhos catalyst, Cs₂CO₃ base, and toluene at 110°C. Monitor cyano group stability under basic conditions via in situ IR .
  • Click Chemistry: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives. Use TBTA ligand to enhance reaction rate and minimize side reactions .

Methodological Notes

  • Safety Compliance: Always align protocols with OSHA and EPA guidelines for nitrile-containing compounds .
  • Data Reproducibility: Document reaction parameters (e.g., stirring speed, inert gas flow rates) to ensure reproducibility in flow chemistry setups .
  • Ethical Disposal: Partner with institutions specializing in nitrile waste degradation to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.